molecular formula C29H25NO2 B14609075 Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- CAS No. 57327-49-8

Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-

Cat. No.: B14609075
CAS No.: 57327-49-8
M. Wt: 419.5 g/mol
InChI Key: AOMYZQFPWJKTRL-UHFFFAOYSA-N
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Description

Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry . This compound features a methoxy group, a phenyl group, and a propyl group attached to the indole core, making it a unique structure with potential biological and chemical properties.

Preparation Methods

The synthesis of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- typically involves multistep organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often include methanesulfonic acid under reflux in methanol, yielding the desired indole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity . For example, some indole compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- can be compared with other indole derivatives, such as:

The uniqueness of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- lies in its specific functional groups and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

57327-49-8

Molecular Formula

C29H25NO2

Molecular Weight

419.5 g/mol

IUPAC Name

(5-methoxy-2-phenyl-1-propylbenzo[g]indol-3-yl)-phenylmethanone

InChI

InChI=1S/C29H25NO2/c1-3-18-30-27(20-12-6-4-7-13-20)26(29(31)21-14-8-5-9-15-21)24-19-25(32-2)22-16-10-11-17-23(22)28(24)30/h4-17,19H,3,18H2,1-2H3

InChI Key

AOMYZQFPWJKTRL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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